molecular formula C8H7BrN2O B2498692 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 84712-08-3

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

カタログ番号: B2498692
CAS番号: 84712-08-3
分子量: 227.061
InChIキー: YNULJBICDDCLTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 1st position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-nitroaniline with methyl isocyanate under controlled conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

化学反応の分析

Nucleophilic Aromatic Substitution

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. For example:

  • Methylamine substitution : Reaction with aqueous methylamine replaced bromine, yielding 49 (precursor to compound 11 ) .

  • Alkylation : Alkylation with 1,3-dibromopropane generated intermediate 48 , enabling further functionalization .

Acylation Reactions

The imidazolone nitrogen participates in acylation:

  • Propanoyl chloride acylation : Deprotonation with NaH followed by reaction with 3-(2-chlorophenyl)-propanoyl chloride produced 16 (yield: low) .

  • Acyl-urea formation : Subsequent alkylation of 16 with α-bromo carbonyl derivatives (e.g., ethyl 2-bromoacetate) using DBU yielded 17 .

Coupling Reactions

Carbonyldiimidazole (CDI)-mediated coupling is prominent:

  • CDI-mediated coupling : Intermediate 49 reacted with acid 29 via CDI to form protected derivative 50 , which was deprotected with TFA to yield 11 .

  • Acyl chloride coupling : Acid 29 converted to acyl chloride (SOCl₂/DMF) and coupled with tert-butyl piperidin-4-ylcarbamate to produce 58 , a precursor to 15 .

Protection/Deprotection Strategies

  • Boc protection : The benzimidazolone nitrogen was protected with di-tert-butyldicarbonate for selective alkylation .

  • TFA deprotection : Boc-protected intermediates (e.g., 50 ) were deprotected using 10% TFA in CH₂Cl₂ .

Biological Activity Modulation

Structural modifications impact bioactivity:

  • Pyroptosis inhibition : Compound 1 (derived from brominated intermediate) showed 24.9% pyroptosis inhibition at 10 µM .

  • Electrophilic group removal : Eliminating the Michael acceptor moiety (compound 2 ) reduced activity but retained concentration-dependent effects .

Synthetic Challenges

  • Low yields : Acylation reactions (e.g., 16 ) often suffered from low yields, necessitating optimization .

  • Protection requirements : Selective Boc protection was critical to avoid side reactions during alkylation .

科学的研究の応用

Structure

The compound features a fused imidazole and benzene ring system, with notable substituents including a bromine atom and a methyl group. These structural characteristics contribute to its unique chemical properties, influencing its reactivity and biological interactions.

Biological Activities

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one exhibits various biological activities that have been documented in research studies:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of pathogens. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects, suggesting potential use as an antimicrobial agent.

Anticancer Properties

Studies have shown that this compound may inhibit cancer cell proliferation. For instance, it has been tested against specific cancer cell lines where it exhibited cytotoxic effects, indicating its potential as a lead compound in cancer therapy .

Enzyme Inhibition

The compound has been identified as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism. This property may facilitate drug design strategies aimed at enhancing therapeutic efficacy while minimizing adverse effects .

Applications in Medicinal Chemistry

The unique properties of this compound lend it to various applications in medicinal chemistry:

Drug Development

Due to its biological activities, researchers are exploring this compound as a potential scaffold for developing new drugs targeting infectious diseases and cancers. Its ability to interact with biological targets makes it a valuable candidate for further optimization .

Research Tool

In biochemical research, this compound serves as a useful tool for studying enzyme inhibition and microbial resistance mechanisms. Its role in understanding metabolic pathways can aid in the development of more effective therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, the compound was tested on human breast cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis through specific cellular pathways, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited CYP1A2 enzyme

作用機序

The mechanism of action of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

類似化合物との比較

Similar Compounds

    5-Bromo-1H-benzo[d]imidazol-2(3H)-one: Similar structure but lacks the methyl group at the 1st position.

    1-Methyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure but lacks the bromine atom at the 5th position.

    5-Chloro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: Similar structure with a chlorine atom instead of bromine.

Uniqueness

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to the presence of both the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific targets and modulate its pharmacokinetic properties.

生物活性

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS Number: 84712-08-3) is a heterocyclic compound belonging to the benzimidazole class. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇BrN₂O, with a molecular weight of 227.06 g/mol. The compound features a bromine atom at the 5th position and a methyl group at the 1st position of the benzimidazole ring, which influences its biological activity and chemical reactivity.

PropertyValue
Molecular FormulaC₈H₇BrN₂O
Molecular Weight227.06 g/mol
CAS Number84712-08-3
Purity≥ 97%
Storage ConditionsSealed in dry, Room Temperature

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes or modulate receptor activity by binding to their active sites, thus affecting various biochemical pathways. For instance, it has been shown to exhibit inhibitory effects on deubiquitinating enzymes (DUBs), which play crucial roles in protein degradation and cellular signaling pathways .

Antimicrobial Activity

Research has indicated that compounds within the benzimidazole family exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound has considerable activity against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

These MIC values suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In studies focusing on HIV and other viral infections, derivatives of benzimidazole have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The structure of this compound could be optimized for enhanced efficacy against viral targets .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been well-documented. Research indicates that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Studies have shown that compounds with similar structures can inhibit tumor growth in xenograft models .

Study on DUB Inhibition

A significant study focused on identifying selective DUB inhibitors screened various compounds, including benzimidazole derivatives like this compound. The compound exhibited selective inhibition against USP7 with an IC50 value below 50 μM, highlighting its potential as a therapeutic agent in cancer treatment .

Evaluation Against Bacterial Strains

In another investigation, the antibacterial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it was particularly effective against Staphylococcus aureus with an MIC comparable to standard antibiotics such as ciprofloxacin .

特性

IUPAC Name

6-bromo-3-methyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNULJBICDDCLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-bromo-N1-methylbenzene-1,2-diamine (581 mg, 2.89 mmol) in methylene chloride (50 mL) was cooled to 0° C. in an ice/water bath and treated dropwise with a solution of 20% phosgene in toluene (1.52 mL). When the addition was complete, triethylamine (585 mg, 5.78 mmol) was added and the reaction stirred at 0° C. for 30 min. After this time, the reaction was poured into 1 M hydrochloric acid (80 mL) and extracted with methylene chloride. The combined organic layers were washed with water and dried over sodium sulfate. The drying agent was removed by filtration and the filtrate concentrated under reduced pressure. The resulting residue was purified by trituration with ethyl acetate to afford 5-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one. 1H NMR (400 MHz, DMSO-d6) δ 10.98 (bs, 1H), 7.17 (dd, J=8.4, 1.6 Hz, 1H), 7.10 (d, J=1.6 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 3.26 (s, 3H).
Quantity
581 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.52 mL
Type
solvent
Reaction Step Two
Quantity
585 mg
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。